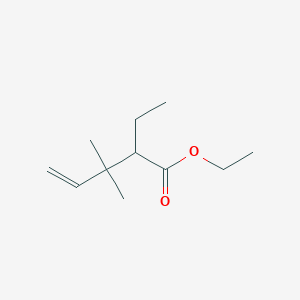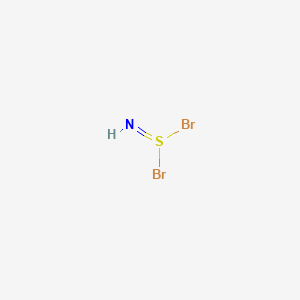
1-(But-2-en-1-yl)-2-(1,3,3-triethoxypropyl)cyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(But-2-en-1-yl)-2-(1,3,3-triethoxypropyl)cyclopropane is a synthetic organic compound Its structure includes a cyclopropane ring substituted with a but-2-en-1-yl group and a 1,3,3-triethoxypropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(But-2-en-1-yl)-2-(1,3,3-triethoxypropyl)cyclopropane can be achieved through several synthetic routes. One possible method involves the cyclopropanation of an appropriate alkene precursor using a reagent such as a diazo compound in the presence of a catalyst. The reaction conditions typically include:
Temperature: Room temperature to moderate heating.
Catalyst: Transition metal catalysts like rhodium or copper complexes.
Solvent: Non-polar solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and safety. This might include continuous flow processes, use of cheaper and more readily available reagents, and implementation of green chemistry principles.
化学反応の分析
Types of Reactions
1-(But-2-en-1-yl)-2-(1,3,3-triethoxypropyl)cyclopropane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding epoxides or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond to a single bond.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst, room temperature to moderate heating.
Substitution: Sodium hydride in anhydrous conditions, followed by the addition of alkyl halides.
Major Products
Oxidation: Epoxides, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Alkyl-substituted derivatives.
科学的研究の応用
1-(But-2-en-1-yl)-2-(1,3,3-triethoxypropyl)cyclopropane may have several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving cyclopropane-containing substrates.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Utilized in the development of new materials with unique properties due to the presence of the cyclopropane ring.
作用機序
The mechanism of action of 1-(But-2-en-1-yl)-2-(1,3,3-triethoxypropyl)cyclopropane would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biological pathways. The cyclopropane ring can confer unique reactivity, making it a valuable scaffold in drug design.
類似化合物との比較
Similar Compounds
Cyclopropane derivatives: Compounds like 1-(But-2-en-1-yl)cyclopropane and 2-(1,3,3-triethoxypropyl)cyclopropane.
Alkene-containing compounds: Compounds like but-2-ene and its derivatives.
Ethoxy-containing compounds: Compounds like triethoxypropane and its derivatives.
Uniqueness
1-(But-2-en-1-yl)-2-(1,3,3-triethoxypropyl)cyclopropane is unique due to the combination of the cyclopropane ring, the but-2-en-1-yl group, and the 1,3,3-triethoxypropyl group. This unique structure can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
63603-23-6 |
|---|---|
分子式 |
C16H30O3 |
分子量 |
270.41 g/mol |
IUPAC名 |
1-but-2-enyl-2-(1,3,3-triethoxypropyl)cyclopropane |
InChI |
InChI=1S/C16H30O3/c1-5-9-10-13-11-14(13)15(17-6-2)12-16(18-7-3)19-8-4/h5,9,13-16H,6-8,10-12H2,1-4H3 |
InChIキー |
JHLXGCQIRWVYHI-UHFFFAOYSA-N |
正規SMILES |
CCOC(CC(OCC)OCC)C1CC1CC=CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dimethyl 2-[(2-bromoethyl)sulfanyl]butanedioate](/img/structure/B14504201.png)

methylidene}hydroxylamine](/img/structure/B14504210.png)

![N-[(Benzyloxy)carbonyl]-L-tyrosyl-L-histidine](/img/structure/B14504218.png)



![[1-Chloro-2-(methanesulfonyl)ethenyl]benzene](/img/structure/B14504233.png)

![Prop-2-yn-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14504245.png)
![6H-Pyrido[3,2-b]carbazole, 2-(4-ethoxyphenyl)-4-phenyl-](/img/structure/B14504251.png)
![7-[2-(4-Nitrophenyl)ethenyl]benzo[c]acridine](/img/structure/B14504269.png)
